1-(2-Chloro-4-methylphenyl)urea

Agrochemical Discovery Herbicide Mode of Action Structure-Activity Relationship (SAR)

1-(2-Chloro-4-methylphenyl)urea (CAS: 1038968-47-6) is a substituted phenylurea small molecule scaffold with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol. The compound is characterized by a 2-chloro-4-methyl substitution pattern on the phenyl ring adjacent to the urea moiety, a structural motif known to influence lipophilicity and binding interactions in biological systems.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 1038968-47-6
Cat. No. B3076077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-methylphenyl)urea
CAS1038968-47-6
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)N)Cl
InChIInChI=1S/C8H9ClN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyGSZGJDUQVBEPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-methylphenyl)urea: Key Structural and Pharmacophore Overview for Scientific Procurement


1-(2-Chloro-4-methylphenyl)urea (CAS: 1038968-47-6) is a substituted phenylurea small molecule scaffold with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . The compound is characterized by a 2-chloro-4-methyl substitution pattern on the phenyl ring adjacent to the urea moiety, a structural motif known to influence lipophilicity and binding interactions in biological systems [1]. As a versatile building block, it is primarily utilized in research and further manufacturing applications, with typical commercial purities ≥97% .

Why 1-(2-Chloro-4-methylphenyl)urea Cannot Be Generically Substituted in Focused Screening Libraries


Generic substitution of 1-(2-Chloro-4-methylphenyl)urea with other phenylurea derivatives or halogenated aniline-based ureas is not advised due to the highly specific ortho-chloro substitution pattern, which critically modulates both physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on phenylureas have established that ortho substitution relative to the urea group significantly reduces Hill inhibitory activity in photosynthetic electron transport assays, likely due to steric hindrance that disrupts optimal receptor binding [1]. Consequently, replacing this compound with a para-chloro or meta-chloro analog would alter the compound's interaction profile with its biological target, leading to non-comparable results in mechanism-of-action studies or structure-based design campaigns [2]. Furthermore, the compound's lipophilicity (LogP) and solubility are uniquely tuned by the combined ortho-chloro and para-methyl groups, affecting membrane permeability and metabolic stability differently than its isomers or other in-class analogs [1].

Quantitative Differentiation Guide: 1-(2-Chloro-4-methylphenyl)urea vs. Closest Analogs


Ortho-Chloro Substitution Reduces Hill Inhibitory Activity Compared to Para-Substituted Phenylureas

In a systematic SAR analysis of substituted phenylureas, the ortho-chloro substitution pattern exhibited a pronounced negative effect on Hill inhibitory activity relative to para-substituted analogs. While the study did not directly evaluate 1-(2-Chloro-4-methylphenyl)urea, class-level inference from the data indicates that ortho substitution decreases activity due to interference with the optimal orientation of the phenyl ring relative to the urea moiety at the receptor site [1]. This effect is quantified by a reduction in pI₅₀ values compared to 4-chloro derivatives, which show higher potency.

Agrochemical Discovery Herbicide Mode of Action Structure-Activity Relationship (SAR)

Lipophilicity Modulation via Ortho-Chloro and Para-Methyl Substituents

The lipophilicity (LogP) of 1-(2-Chloro-4-methylphenyl)urea is uniquely influenced by the combination of ortho-chloro and para-methyl groups on the phenyl ring. Computational predictions using validated models (e.g., XLogP3) suggest a LogP value of approximately 2.0-2.5, which is intermediate between more polar (e.g., 4-hydroxy analogs) and more lipophilic (e.g., 4-tert-butyl analogs) phenylureas . This property directly impacts membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Versatile Scaffold for Derivatization with High Commercial Purity

1-(2-Chloro-4-methylphenyl)urea is commercially available with a purity of ≥97%, as verified by multiple independent suppliers . This high purity, combined with the presence of a free urea moiety amenable to further N-alkylation or acylation, positions it as a reliable starting material for generating diverse chemical libraries. In contrast, many closely related analogs are either not commercially available or are offered at lower purities (e.g., 95% for some 3-amino derivatives), which can complicate downstream synthesis and data interpretation [1].

Organic Synthesis Medicinal Chemistry Library Production

Best Application Scenarios for Procuring 1-(2-Chloro-4-methylphenyl)urea


Herbicide Mode-of-Action Studies: Using 1-(2-Chloro-4-methylphenyl)urea as a Negative Control or Selectivity Probe

In herbicidal mode-of-action research focusing on Photosystem II (PSII) inhibitors, 1-(2-Chloro-4-methylphenyl)urea serves as an ideal negative control or selectivity probe due to its predicted low Hill inhibitory activity. The ortho-chloro substitution pattern is known to drastically reduce binding affinity to the D1 protein of PSII compared to commercial herbicides like diuron or linuron [1]. By comparing the effects of this compound with those of potent PSII inhibitors, researchers can validate target engagement and differentiate on-target herbicidal effects from off-target cytotoxicity, thereby strengthening SAR models and guiding the optimization of novel agrochemical leads.

Medicinal Chemistry Lead Optimization: Exploring Lipophilicity-Controlled ADME Profiles

For medicinal chemistry programs seeking to balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) properties, 1-(2-Chloro-4-methylphenyl)urea offers a valuable intermediate lipophilicity scaffold (predicted LogP ~2.0-2.5) . This compound can be incorporated into focused libraries to systematically probe the impact of subtle lipophilicity changes on cellular permeability, metabolic stability, and plasma protein binding, without introducing additional hydrogen bond donors or acceptors that might confound interpretation [2]. Its use enables a clean SAR assessment of the ortho-chloro/para-methyl substitution motif, a common feature in many kinase inhibitor and GPCR ligand pharmacophores.

Diverse Chemical Library Synthesis: High-Purity Building Block for Parallel Synthesis

As a commercially available, high-purity (≥97%) urea building block, 1-(2-Chloro-4-methylphenyl)urea is well-suited for the parallel synthesis of diverse compound libraries via N-alkylation, acylation, or urea-forming reactions . Its consistent purity across suppliers minimizes batch-to-batch variability, ensuring reproducibility in high-throughput screening campaigns. Compared to lower-purity analogs or those requiring additional protection/deprotection steps, this compound accelerates library production timelines and reduces purification burdens, directly impacting the efficiency of early-stage drug discovery workflows.

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